
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.
作用機序
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide exerts its effects through the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to a reduction in cAMP levels, which in turn leads to a decrease in intracellular calcium levels. This results in a variety of physiological effects, including vasodilation, cardioprotection, and neuroprotection.
Biochemical and physiological effects:
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing myocardial infarct size, improving cardiac function, protecting against neurotoxicity, improving cognitive function, inhibiting tumor growth, and inducing apoptosis in cancer cells. These effects are thought to be mediated through the adenosine A1 receptor.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide research. One area of interest is its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide may have potential as an anti-cancer agent, and further research is needed to explore this possibility.
合成法
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide can be synthesized in several ways, but the most common method involves the reaction of 1-cyanocycloheptene with 2-cyclohexyl-4-hydroxypyrrolidine-1-carboxylic acid. The resulting product is then treated with acetic anhydride to yield N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide. The purity of N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide has been used in a wide range of scientific research studies, including those related to cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular research, N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide has been shown to reduce myocardial infarct size and improve cardiac function. In neurodegenerative disease research, N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide has been shown to protect against neurotoxicity and improve cognitive function. In cancer research, N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c21-15-20(10-6-1-2-7-11-20)22-19(25)14-23-13-17(24)12-18(23)16-8-4-3-5-9-16/h16-18,24H,1-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFJHTYSBFPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CC(CC2C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

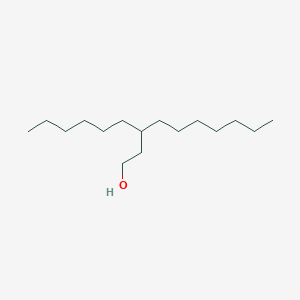
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)

![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)
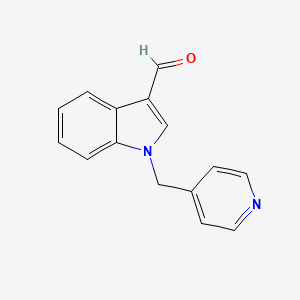
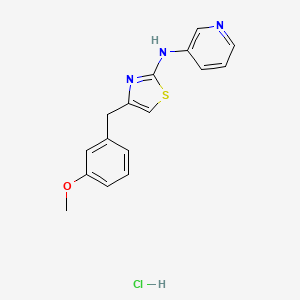
![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)
![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

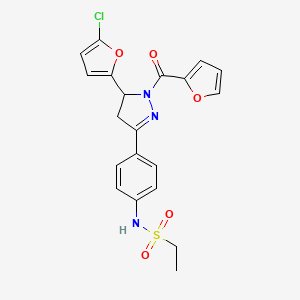
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)

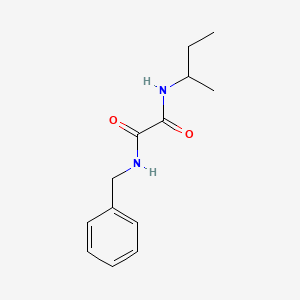
![2-[3-(Diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2920948.png)